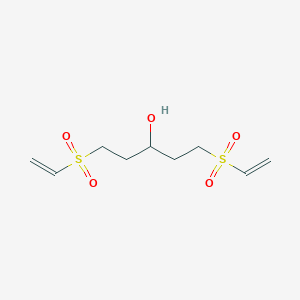

1,5-Di(ethenesulfonyl)pentan-3-ol

Description

1,5-Di(ethenesulfonyl)pentan-3-ol is a synthetic organic compound characterized by a pentan-3-ol backbone substituted with two ethenesulfonyl (–SO₂–CH=CH₂) groups at the 1 and 5 positions. The ethenesulfonyl moiety is electron-withdrawing, which enhances the acidity of the hydroxyl group and modulates reactivity in nucleophilic or catalytic processes.

Properties

CAS No. |

593024-20-5 |

|---|---|

Molecular Formula |

C9H16O5S2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

1,5-bis(ethenylsulfonyl)pentan-3-ol |

InChI |

InChI=1S/C9H16O5S2/c1-3-15(11,12)7-5-9(10)6-8-16(13,14)4-2/h3-4,9-10H,1-2,5-8H2 |

InChI Key |

NELCROQWZKLWNZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CS(=O)(=O)CCC(CCS(=O)(=O)C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Di(ethenesulfonyl)pentan-3-ol typically involves the reaction of pentan-3-ol with ethenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of the hydroxyl groups by the ethenesulfonyl groups. The reaction is usually conducted at room temperature, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of 1,5-Di(ethenesulfonyl)pentan-3-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,5-Di(ethenesulfonyl)pentan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ethenesulfonyl groups can be reduced to form sulfonyl hydrides.

Substitution: The ethenesulfonyl groups can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of pentan-3-one or pentanoic acid.

Reduction: Formation of 1,5-Di(sulfonyl hydride)pentan-3-ol.

Substitution: Formation of 1,5-Di(substituted sulfonyl)pentan-3-ol derivatives.

Scientific Research Applications

1,5-Di(ethenesulfonyl)pentan-3-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential as a drug intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Di(ethenesulfonyl)pentan-3-ol involves its interaction with molecular targets through its ethenesulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The compound’s hydroxyl group can also participate in hydrogen bonding, further influencing its interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Analysis

Reactivity and Catalytic Activity 1,5-Di(ethenesulfonyl)pentan-3-ol: The ethenesulfonyl groups are strong electron-withdrawing substituents, likely enhancing the hydroxyl group's acidity (pKa ~8–10 estimated). This property may facilitate its use in metal-free click chemistry, analogous to ethenesulfonyl fluoride (ESF) in triazole synthesis . SalpentOH Derivatives: Schiff base substituents enable coordination to dimanganese(III) cores, forming catalase mimics. Substituents like 5-SO₃ or nitro groups improve water solubility and catalytic efficiency in H₂O₂ disproportionation (turnover rates up to 10³–10⁴ M⁻¹s⁻¹) .

Solubility and Stability Sulfonated Derivatives: The 5-SO₃-salicylidenamino variant exhibits high aqueous solubility (>50 mg/mL), critical for biological or environmental applications . Furan-Substituted Analog: With a logP of 2.4, 1,5-bis(furan-2-yl)pentan-3-ol is lipophilic, favoring organic-phase reactions or polymer synthesis .

Structural and Electronic Effects

- Ethenesulfonyl vs. Schiff Base : Sulfonyl groups impart greater electrophilicity compared to Schiff bases, making the target compound more reactive in Michael additions or polymer crosslinking.

- Phenyl/Diene vs. Sulfonyl : 1,5-Diphenyl-1,4-pentadien-3-ol lacks sulfonyl groups, reducing its stability under oxidative conditions but increasing volatility for analytical applications (e.g., GC internal standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.